![molecular formula C18H34O6 B11823571 1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate](/img/structure/B11823571.png)

1,4-Bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate

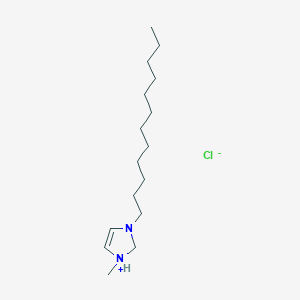

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Poly(neopentyl Glycol Succinate) is a type of biodegradable polymer that has garnered significant interest due to its unique properties and potential applications in various fields. This compound is synthesized from neopentyl glycol and succinic acid, resulting in a polyester with excellent thermal stability, mechanical properties, and biodegradability. It is widely used in the production of environmentally friendly materials and has applications in industries such as packaging, agriculture, and biomedical engineering.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

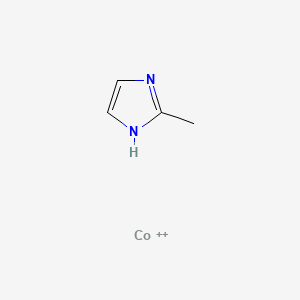

Poly(neopentyl Glycol Succinate) is typically synthesized through a polycondensation reaction between neopentyl glycol and succinic acid. The reaction is carried out under nitrogen atmosphere to prevent oxidation, and a suitable catalyst such as stannous chloride or 4-methylbenzenesulfonic acid is used to accelerate the reaction. The reaction mixture is heated to around 140°C for 2-3 hours . The resulting polymer is then purified and characterized to ensure the desired properties are achieved.

Industrial Production Methods

In industrial settings, the production of Poly(neopentyl Glycol Succinate) involves large-scale polycondensation reactors where the reactants are continuously fed into the system. The reaction conditions are carefully controlled to optimize the yield and quality of the polymer. The polymer is then extruded, pelletized, and further processed into various forms such as films, fibers, or molded products.

Análisis De Reacciones Químicas

Types of Reactions

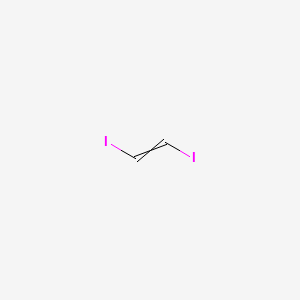

Poly(neopentyl Glycol Succinate) undergoes various chemical reactions, including:

Hydrolysis: The ester bonds in the polymer can be hydrolyzed in the presence of water, leading to the degradation of the polymer into its monomeric units.

Oxidation: The polymer can undergo oxidation reactions, especially at elevated temperatures, resulting in the formation of oxidative degradation products.

Aminolysis: The polymer can react with amines to form N-substituted succinimides.

Common Reagents and Conditions

Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.

Oxidation: Can occur in the presence of oxygen or other oxidizing agents.

Aminolysis: Involves the use of amines and can be catalyzed by ionic liquids.

Major Products Formed

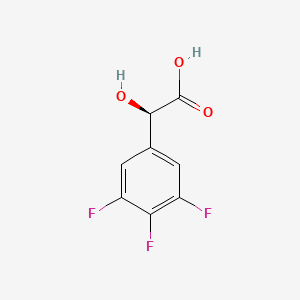

Hydrolysis: Succinic acid and neopentyl glycol.

Oxidation: Various oxidative degradation products.

Aminolysis: N-substituted succinimides and corresponding diols.

Aplicaciones Científicas De Investigación

Poly(neopentyl Glycol Succinate) has a wide range of scientific research applications, including:

Mecanismo De Acción

The mechanism of action of Poly(neopentyl Glycol Succinate) primarily involves the hydrolysis of its ester bonds, leading to the gradual degradation of the polymer into its monomeric units. This process is facilitated by the presence of water and can be catalyzed by enzymes or chemical catalysts. The degradation products, such as succinic acid and neopentyl glycol, are non-toxic and can be further metabolized by microorganisms, making the polymer environmentally friendly .

Comparación Con Compuestos Similares

Poly(neopentyl Glycol Succinate) can be compared with other similar biodegradable polyesters, such as:

Poly(butylene Succinate): Similar in terms of biodegradability but differs in mechanical properties and thermal stability.

Poly(ethylene Succinate): Has different crystallization behavior and mechanical properties.

Poly(propylene Succinate): Exhibits different thermal and mechanical properties compared to Poly(neopentyl Glycol Succinate).

Poly(neopentyl Glycol Succinate) stands out due to its unique combination of thermal stability, mechanical properties, and biodegradability, making it a versatile material for various applications.

Propiedades

Fórmula molecular |

C18H34O6 |

|---|---|

Peso molecular |

346.5 g/mol |

Nombre IUPAC |

bis[2-(2,2-dimethylpropoxy)ethyl] butanedioate |

InChI |

InChI=1S/C18H34O6/c1-17(2,3)13-21-9-11-23-15(19)7-8-16(20)24-12-10-22-14-18(4,5)6/h7-14H2,1-6H3 |

Clave InChI |

LCYOVQZFTRNAGN-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)COCCOC(=O)CCC(=O)OCCOCC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-|A-Asparagine, N-acetyl-L-|A-aspartyl-L-|A-glutamyl-L-valyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-](/img/structure/B11823511.png)

![3-(2-nitroethenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11823550.png)